

Synonyms and alternative names for Methyl sinapate

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Compound of Interest

Compound Name: Methyl sinapate

Cat. No.: B126888

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Chemical Identity: Synonyms and Alternative Names

Methyl Sinapate is known by several names in scientific literature and chemical databases. Establishing a clear identity is the first step in any rigorous scientific investigation.

- Systematic IUPAC Name: methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]
- Common Chemical Names:
 - 3,5-Dimethoxy-4-hydroxy cinnamic acid methyl ester[1]
 - Methyl 4-hydroxy-3,5-dimethoxycinnamate[2]
 - Sinapic acid methyl ester[2]
- Abbreviation: MSA[3]
- Other Names: Antithiamine factor[1]
- CAS Number: 20733-94-2[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Methyl Sinapate** is presented below. This data is crucial for its identification, characterization, and handling.

Table 1: Physicochemical Properties of **Methyl Sinapate**

Property	Value	References
Molecular Formula	C ₁₂ H ₁₄ O ₅	[1][2]
Molecular Weight	238.24 g/mol	[1]
Appearance	Powder	[4][5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[4]
In DMSO: 100 mg/mL (419.74 mM) with sonication.	[3]	[6]
In 10% DMSO + 90% Corn Oil: ≥ 2.5 mg/mL.	[3]	
Storage	Powder: -20°C for up to 3 years.	
In Solvent: -80°C for up to 1 year.	[6]	
Purity	Commercially available with >98% purity.	[4]

Table 2: Spectroscopic Data for **Methyl Sinapate**

Data Type	Key Features	References
UV-Vis	Absorbs strongly in the UV-B (280–315 nm) and UVA (315–400 nm) regions, making it a natural UV screening agent.	[7] [8]
^1H NMR	Spectral data is available from commercial suppliers and in chemical databases. As a reference, the related Sinapic Acid (in DMSO-d ₆ , 400 MHz) shows characteristic peaks for aromatic protons, vinyl protons, and methoxy groups.	[9] [10]
^{13}C NMR	Data available in spectral databases such as PubChem.	[1]
Mass Spec.	Data available in spectral databases such as PubChem.	[1]

Synthesis and Purification Protocols

Methyl Sinapate can be synthesized chemically or extracted and purified from natural sources, particularly from the seeds of plants in the Brassicaceae family.

Chemical Synthesis

A common and efficient method for the chemical synthesis of **Methyl Sinapate** is the Knoevenagel-Doebner condensation.[\[11\]](#)

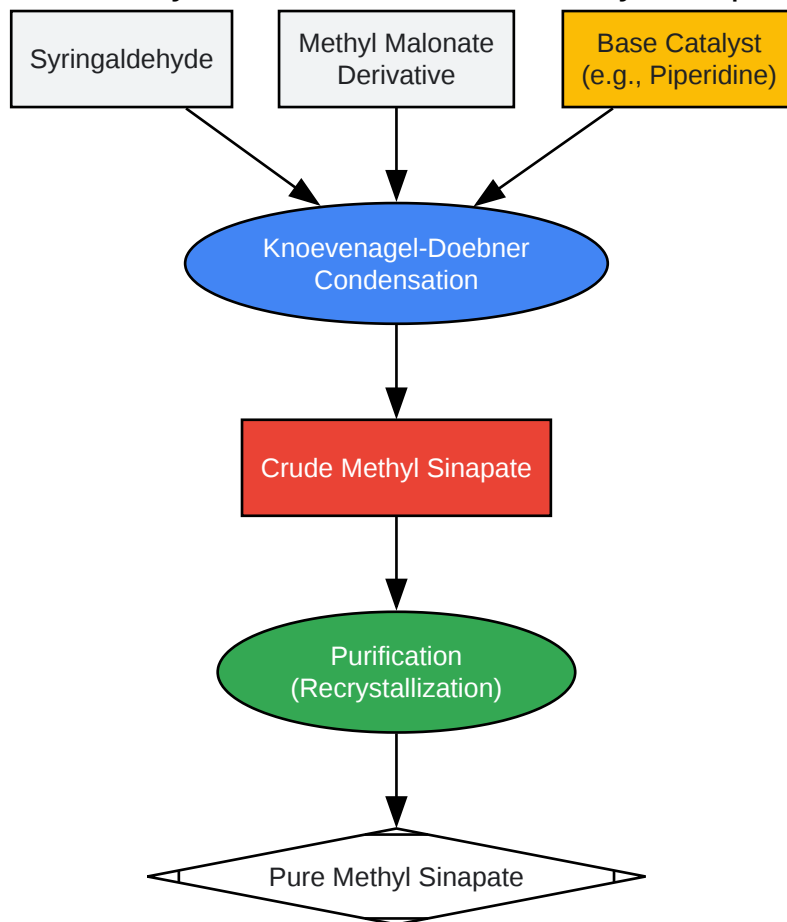
Experimental Protocol: Knoevenagel-Doebner Condensation

- **Reaction Setup:** In a round-bottom flask, dissolve syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) and a methyl malonate derivative (e.g., monomethyl malonate) in a suitable solvent such as pyridine.
- **Catalyst Addition:** Add a catalytic amount of a base, such as piperidine.

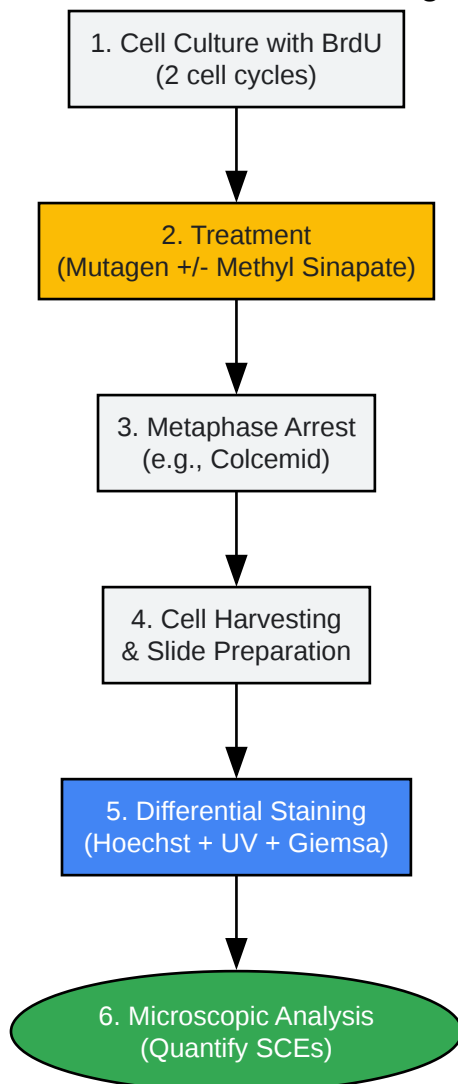
- Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., 10% HCl) to precipitate the product.
- Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure **Methyl Sinapate**.[\[11\]](#)

An alternative approach involves a Wittig-type reaction, which provides another reliable route to the α,β -unsaturated ester structure of **Methyl Sinapate**.[\[11\]](#)

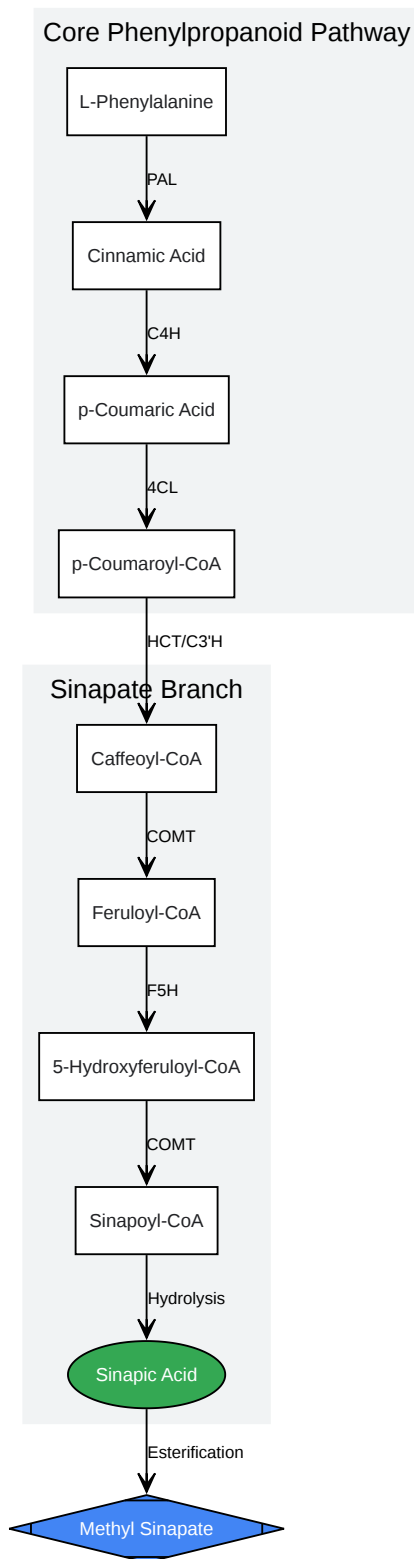
General Synthesis Workflow for Methyl Sinapate



Workflow for Sister Chromatid Exchange (SCE) Assay



Sinapate Biosynthesis via Phenylpropanoid Pathway

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